4-[1-(2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonyl)piperidin-3-yl]-1H-pyrimidin-6-one
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Overview
Description
The compound 4-[1-(2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonyl)piperidin-3-yl]-1H-pyrimidin-6-one is a complex organic molecule that features a unique combination of a pyrimidinone ring, a piperidine ring, and a cyclopenta[b]pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonyl)piperidin-3-yl]-1H-pyrimidin-6-one typically involves multiple steps:
Formation of the cyclopenta[b]pyridine ring: This can be achieved through the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation and cyclotransamination.
Synthesis of the piperidine ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Coupling of the cyclopenta[b]pyridine and piperidine rings: This step involves the formation of an amide bond between the carbonyl group of the cyclopenta[b]pyridine and the amine group of the piperidine.
Formation of the pyrimidinone ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyrimidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonyl)piperidin-3-yl]-1H-pyrimidin-6-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The chlorine atom in the cyclopenta[b]pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-[1-(2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonyl)piperidin-3-yl]-1H-pyrimidin-6-one: has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[1-(2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonyl)piperidin-3-yl]-1H-pyrimidin-6-one depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
4-[1-(2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonyl)piperidin-3-yl]-1H-pyrimidin-6-one: can be compared with similar compounds such as:
- 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
- 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-7-ol
These compounds share structural similarities but differ in their functional groups and overall reactivity. The uniqueness of This compound lies in its combination of three distinct ring systems, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
4-[1-(2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonyl)piperidin-3-yl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2/c19-17-13(7-11-3-1-5-14(11)22-17)18(25)23-6-2-4-12(9-23)15-8-16(24)21-10-20-15/h7-8,10,12H,1-6,9H2,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIRUCRMVFWTBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(N=C3CCCC3=C2)Cl)C4=CC(=O)NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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